2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c15-14(16,17)12-10-11(2-5-18-12)21-6-8-22(9-7-21)13-19-3-1-4-20-13/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTRAKPFRQOJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group poses stability challenges under basic conditions. Ambeed reports that substituting potassium carbonate with milder bases like sodium bicarbonate reduces decomposition, improving yields by 12–15%.
Chemical Reactions Analysis
2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine or pyrimidine rings.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide, and nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: This compound has been investigated for its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting its neuroprotective and anti-inflammatory effects . The compound may also modulate signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Structural Analogs with Piperazine-Pyrimidine Scaffolds
Compound A : 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine
- Molecular Formula : C₁₆H₁₇N₅O₂
- Key Features : A benzodioxole methyl group replaces the trifluoromethylpyridine moiety.
- Crystal structure data (monoclinic, P2₁/c) confirms planar pyrimidine and piperazine geometry, with intramolecular hydrogen bonding influencing conformation .
Compound B : 3-(4-Methylpiperazin-1-yl)propan-1-ol-substituted 2-aminopyrimidine
- Molecular Formula : C₁₄H₂₂N₆O (varies by substituent)
- Key Features: Retains the 2-aminopyrimidine core but introduces a 4-methylpiperazine-propanol side chain.
- Properties: The hydrophilic propanol linker enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s hydrophobic trifluoromethyl group .
Analogs with Trifluoromethyl or Heterocyclic Modifications
Compound C : Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
- Molecular Formula : C₂₄H₂₅F₃N₆O₃S
- Key Features : Incorporates a thiazole ring and urea linkage.
- Properties : Higher molecular weight (548.2 g/mol) and bulkier substituents reduce membrane permeability compared to the target compound. The urea group may confer hydrogen-bonding interactions with biological targets .
Compound D : 2-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₄H₁₆F₃N₅S
- Key Features : Replaces the pyridine ring with a 4-(trifluoromethyl)pyrimidine and adds a thiazole-methyl group.
- Molecular weight (343.37 g/mol) is comparable to the target compound, but the absence of pyridine may limit π-π stacking .
Substituent-Driven Property Analysis
Biological Activity
The compound 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine, identified by its CAS number 2640830-01-7, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Molecular Characteristics
- Molecular Formula : C14H14F3N5
- Molecular Weight : 309.29 g/mol
- Structural Features : The compound features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl-pyridine moiety, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
| Study Reference | Compound | Biological Activity | Mechanism |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivatives | Cytostatic and pro-apoptotic effects | Activation of signaling pathways |
Antimicrobial Activity
The presence of the trifluoromethyl group is known to enhance the antimicrobial activity of compounds. Studies have demonstrated that fluorinated pyridines possess increased efficacy against bacterial strains, suggesting that the trifluoromethyl substitution in this compound could similarly enhance its antimicrobial properties.
Neuropharmacological Effects
Compounds with piperazine rings are often evaluated for their neuropharmacological effects. Research indicates that such compounds can act as serotonin receptor modulators, potentially influencing mood and anxiety disorders. The specific interactions of this compound with neurotransmitter systems warrant further investigation.
While the precise mechanisms for this compound remain to be fully elucidated, related studies suggest several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways has been documented in studies involving pyrimidine derivatives.
- Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors may explain neuroactive properties.
Case Study 1: Anticancer Efficacy
A study published in Molecular Pharmacology evaluated the cytotoxic effects of a series of pyrimidine derivatives on human cancer cell lines. Results indicated that modifications at the piperazine position significantly enhanced anticancer activity through apoptosis induction .
Case Study 2: Antimicrobial Testing
Research conducted on fluorinated pyridines demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The trifluoromethyl group was critical in enhancing membrane permeability, leading to increased bacterial cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling a piperazine derivative (e.g., 2-(trifluoromethyl)pyridin-4-ylpiperazine) with a pyrimidine precursor. Key steps include:
- Nucleophilic substitution : Reacting halogenated pyrimidines (e.g., 2-chloropyrimidine) with the piperazine derivative under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
- Catalysis : Use of palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling when aryl boronic acids are involved .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine-pyrimidine connectivity. The trifluoromethyl group appears as a singlet at ~δ -60 ppm in ¹⁹F NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 336.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. How is preliminary biological activity screening conducted for this compound?
- Target identification : Assays for kinase inhibition (e.g., PI3Kα) or receptor binding (e.g., dopamine D3) are performed due to structural analogs showing activity in these pathways .
- In vitro protocols :
- Enzymatic assays : Measure IC₅₀ values using ADP-Glo™ kinase assays .
- Radioligand binding : Competitive binding with [³H]spiperone for receptor affinity studies .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility and bioavailability data across studies?
- Solubility : Use standardized buffers (e.g., PBS pH 7.4) and compare results from shake-flask vs. potentiometric methods. Discrepancies often arise from polymorphic forms or aggregation .
- Bioavailability : Parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies (rodent models) differentiate passive diffusion vs. transporter-mediated uptake .
Q. How do structural modifications (e.g., trifluoromethyl position) impact target selectivity?
- SAR Studies :
- Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions with target pockets. Moving it from pyridine to pyrimidine alters π-π stacking in kinase binding sites .
- Piperazine linker : Replacing piperazine with homopiperazine reduces off-target binding to serotonin receptors .
Q. What crystallographic insights exist for this compound’s derivatives, and how do they guide drug design?
- X-ray crystallography : Derivatives (e.g., 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine) reveal chair conformations in piperazine rings and planar pyrimidine moieties, critical for optimizing steric complementarity .
- Key parameters : Bond angles (C-N-C ~120°) and torsional flexibility inform scaffold rigidity requirements .
Q. How are contradictory results in enzyme inhibition assays addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
